Biphenyl-4,4'-diylbis[(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)methanone]
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Overview
Description
2-(4’-{3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thienopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-{3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thienopyridine Core: The initial step involves the formation of the thienopyridine core through the reaction of 2-cyanothioacetamide with a suitable chalcone precursor in the presence of a base such as sodium ethoxide.
Functionalization of the Thienopyridine Core: The thienopyridine core is then functionalized by reacting with various electrophiles such as α-haloketones or chloroacetonitrile to introduce the desired substituents.
Coupling with Biphenyl Derivatives: The functionalized thienopyridine core is coupled with biphenyl derivatives through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(4’-{3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienopyridine core can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
2-(4’-{3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, showing activity against various microbial strains.
Biological Research: It is used in studies to understand the structure-activity relationship of thienopyridine derivatives and their biological activities.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(4’-{3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
4-Arylthieno[2,3-B]Pyridine-2-Carboxamides: These compounds are another class of thienopyridine derivatives with distinct pharmacological properties.
Uniqueness
2-(4’-{3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific substitution pattern and the presence of both thienopyridine and biphenyl moieties
Properties
Molecular Formula |
C34H30N4O2S2 |
---|---|
Molecular Weight |
590.8 g/mol |
IUPAC Name |
[4-[4-(3-amino-6-propylthieno[2,3-b]pyridine-2-carbonyl)phenyl]phenyl]-(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)methanone |
InChI |
InChI=1S/C34H30N4O2S2/c1-3-5-23-15-17-25-27(35)31(41-33(25)37-23)29(39)21-11-7-19(8-12-21)20-9-13-22(14-10-20)30(40)32-28(36)26-18-16-24(6-4-2)38-34(26)42-32/h7-18H,3-6,35-36H2,1-2H3 |
InChI Key |
YYKLSEFEKVJBHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=C(C6=C(S5)N=C(C=C6)CCC)N)N |
Origin of Product |
United States |
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